Lipophilicity Advantage: 1.4 and 1.3 Log Unit Higher XLogP3 Than Mono-Substituted Benzimidazole Analogs
The target compound displays a computed XLogP3 of 4.3, compared to 2.9 for 2-(chlorodifluoromethyl)-1H-benzimidazole [1] and 3.0 for 5-(trifluoromethoxy)-1H-benzimidazole [2]. This represents an increase of 1.4 and 1.3 log units, respectively, attributable to the synergistic effect of both fluoroalkyl groups.
| Evidence Dimension | XLogP3 (partition coefficient) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-(Chlorodifluoromethyl)-1H-benzimidazole: 2.9 [1]; 5-(Trifluoromethoxy)-1H-benzimidazole: 3.0 [2] |
| Quantified Difference | Δ = +1.4 and +1.3 log units, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and target engagement in cell-based assays, critical for intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 3869451, 2-(Chlorodifluoromethyl)-1H-benzimidazole, XLogP3 2.9. View Source
- [2] PubChem Compound Summary for CID 18005500, 5-(Trifluoromethoxy)-1H-benzimidazole, XLogP3 3.0. View Source
